BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical properties of 6-
(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-(Trifluoromethoxy)quinolin-4-ol

Cat. No.: B070045

An In-Depth Technical Guide to the Physicochemical Properties of 6-
(Trifluoromethoxy)quinolin-4-ol

Executive Summary

6-(Trifluoromethoxy)quinolin-4-ol is a halogenated heterocyclic compound of significant
interest to the fields of medicinal chemistry and materials science. As a derivative of the
quinoline scaffold, a privileged structure in drug discovery, it presents a unique combination of
properties conferred by the 4-hydroxyl and 6-trifluoromethoxy substituents. The
trifluoromethoxy (-OCFs) group, in particular, is a valuable bioisostere for other functional
groups, known to enhance metabolic stability, improve membrane permeability, and modulate
the acidity of proximal functional groups. This guide provides a comprehensive analysis of the
core physicochemical properties, synthesis, analytical characterization, and potential
applications of 6-(Trifluoromethoxy)quinolin-4-ol, designed for researchers, chemists, and
drug development professionals.

Molecular Identity and Structural Features
Chemical Identity

The fundamental identity of this compound is established by its unique identifiers and
molecular formula.
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Identifier Value Source
CAS Number 175203-87-9 [1][2]
Molecular Formula C10HeF3NO2 [2]
Molecular Weight 229.16 g/mol [11[2]
6-(Trifluoromethoxy)quinolin-4-
IUPAC Name
ol
4-Hydroxy-6-
Common Synonyms [2]

(trifluoromethoxy)quinoline

The Quinolin-4-ol Scaffold

The quinolin-4-ol core is a cornerstone in medicinal chemistry, forming the structural basis for
numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a defined three-
dimensional framework for interacting with biological targets. The 4-hydroxyl group is a key
feature, acting as both a hydrogen bond donor and acceptor, and its acidic nature is critical for
solubility and receptor binding.

Tautomerism: The Quinolinol-Quinolone Equilibrium

A critical and inherent characteristic of the 4-hydroxyquinoline scaffold is its existence in a state
of keto-enol tautomerism. The compound equilibrates between the aromatic alcohol form
(quinolin-4-ol) and the non-aromatic keto form (quinolin-4(1H)-one). This equilibrium is
influenced by the solvent, pH, and temperature. The presence of both tautomers can have
profound implications for the molecule's reactivity, biological activity, and spectroscopic
signature. This phenomenon is well-documented for structurally related compounds.[3]

Caption: Tautomeric equilibrium of the title compound.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and
biological systems, influencing everything from reaction kinetics to bioavailability.
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Property Value | Description  Significance Source
Indicates high
) ) crystalline lattice
Melting Point 243-247 °C
energy and thermal
stability.
Suggests moderate
lipophilicity, favorable
XLogP3 2.839 [1]
for cell membrane
permeability.
Contributes to
hydrogen bondin
Polar Surface Area Y g g
42.35 A2 potential and [1]
(PSA) _
influences transport
properties.
Predicted to be an off-
) ] Based on related
Appearance white to light-colored o [4]
) quinolinol compounds.
solid.
Predicted to have low N )
o Critical for selecting
solubility in water and _
_ o appropriate solvents
. higher solubility in )
Solubility ) for reactions,
polar organic solvents o
) purification, and
like DMSO, DMF, and ] ]
biological assays.
alcohols.
The 4-hydroxyl group
is weakly acidic, while
the quinoline nitrogen
is weakly basic. The - Governs the ionization
OCFs group's state at physiological
pKa electron-withdrawing pH, impacting
nature will slightly solubility and target
increase the acidity of  interaction.
the hydroxyl group
compared to non-
fluorinated analogues.
© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.echemi.com/produce/pr220729246401-6-trifluoromethoxyquinolin-4-ol.html
https://www.echemi.com/produce/pr220729246401-6-trifluoromethoxyquinolin-4-ol.html
https://www.chemimpex.com/products/28099
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis and Purification Workflow

The synthesis of 4-hydroxyquinoline derivatives is most reliably achieved via the Conrad-
Limpach reaction, a robust and scalable two-step process.[5] This methodology involves the
initial condensation of an aniline with a [3-ketoester, followed by a high-temperature thermal
cyclization.

Retrosynthetic Pathway: The Conrad-Limpach Approach

The causality behind this synthetic choice lies in its efficiency and the commercial availability of
the required starting materials. The high temperature of the second step is necessary to
overcome the activation energy for the intramolecular cyclization and subsequent dehydration
to form the stable quinolone ring system.

Step 1: Condensation
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Caption: Conrad-Limpach synthesis workflow for the target molecule.

Detailed Experimental Protocol

This protocol is a self-validating system; progress can be monitored at each stage using Thin
Layer Chromatography (TLC).
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Step 1: Synthesis of Ethyl 3-(4-(trifluoromethoxy)phenylamino)but-2-enoate (Intermediate)

e Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux
condenser, add 4-(trifluoromethoxy)aniline (1.0 eq) and toluene (approx. 3 mL per mmol of
aniline).

o Reagent Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) and a catalytic amount of
glacial acetic acid (2-3 drops).

e Reaction Execution: Heat the mixture to reflux. Monitor the reaction by observing the
collection of water in the Dean-Stark trap. Continue refluxing until no more water is produced
(typically 2-4 hours).

o Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced
pressure. The resulting crude oil or solid is the B-aminoacrylate intermediate, which can be
used in the next step without further purification.

Step 2: Thermal Cyclization to 6-(Trifluoromethoxy)quinolin-4-ol

o Reaction Setup: Place the crude intermediate from Step 1 into a flask suitable for high-
temperature reactions. Add a high-boiling, inert solvent such as Dowtherm A or diphenyl
ether (approx. 10 mL per gram of intermediate).

o Reaction Execution: Heat the mixture with vigorous stirring to 250-260 °C. The high
temperature is crucial for the intramolecular cyclization to occur.[5] Maintain this temperature
for 30-60 minutes.

e Monitoring & Isolation: Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl
Acetate:Hexanes). Upon completion, allow the mixture to cool to below 100 °C.

 Purification: Add hexanes or another non-polar solvent to precipitate the product. Collect the
solid by vacuum filtration. Wash the filter cake with cold hexanes to remove the residual
high-boiling solvent. The crude product can be further purified by recrystallization from a
suitable solvent like ethanol or acetic acid.

Spectroscopic and Analytical Characterization
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Confirming the identity and purity of the synthesized compound is paramount. The following
techniques are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The predicted spectra are based on
analyses of similar structures.[6]

e H NMR (in DMSO-ds):

o Aromatic Protons (0 7.5-8.5 ppm): The quinoline ring protons will appear in this region.
The proton at the C5 position is expected to be a doublet, while the protons at C7 and C8
will show doublet and doublet-of-doublets patterns, influenced by the electron-withdrawing
-OCFs group.

o Vinyl Proton (6 ~6.0 ppm): A singlet corresponding to the C3 proton.

o Hydroxyl Proton (6 >11.0 ppm): A broad singlet for the 4-OH proton, which is
exchangeable with D20. Its observation can sometimes be challenging.[6]

e 13C NMR (in DMSO-de):

o Aromatic Carbons (& 110-150 ppm): At least 8 distinct signals are expected for the
aromatic carbons of the quinoline core.

o Carbonyl Carbon (6 >170 ppm): A signal corresponding to the C4 carbon of the quinolone
tautomer will be present.

o -OCFs Carbon (6 ~120 ppm, quartet): The carbon of the trifluoromethoxy group will appear
as a characteristic quartet due to coupling with the three fluorine atoms (*QJCF).

e 19F NMR (in DMSO-ds):

o Asingle, sharp signal is expected for the three equivalent fluorine atoms of the -OCFs
group.

Mass Spectrometry (MS)
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o Technique: Electrospray lonization (ESI-MS).

o Expected lon: In positive mode, the protonated molecule [M+H]* would be observed at m/z
230.16. In negative mode, the deprotonated molecule [M-H]~ would be observed at m/z
228.14.

Biological Context and Potential Applications

The unique structural motifs of 6-(Trifluoromethoxy)quinolin-4-ol make it a compound of high
interest for drug discovery.

o Antimicrobial Potential: Quinoline derivatives are known for their broad-spectrum
antimicrobial activities.[7][8] The presence of the trifluoromethoxy group can enhance
lipophilicity, potentially improving penetration into bacterial or fungal cells.

» Antiplasmodial and Cytotoxic Activity: The 4-hydroxyquinoline scaffold is a known
pharmacophore for antimalarial agents.[3] Furthermore, many quinoline derivatives have
been investigated as potential cytotoxic agents against various cancer cell lines.[9]

e Drug Development Insights: For drug development professionals, the -OCFs group is
particularly attractive. It is metabolically robust, resisting oxidative degradation that can occur
with simpler methoxy groups. This enhances the compound's pharmacokinetic profile,
making it a more viable drug candidate.

Safety, Handling, and Storage

o Safety: As with any research chemical, appropriate personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat, should be worn. Handling should be
performed in a well-ventilated fume hood.

o Storage: For long-term stability, the compound should be stored in a tightly sealed container
in a cool, dry place, potentially under an inert atmosphere of nitrogen or argon to prevent
oxidative degradation.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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